molecular formula C15H17FN2O2 B11842560 Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11842560
M. Wt: 276.31 g/mol
InChI Key: JIDTVVONLNRAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethyl, dimethylamino, fluoro, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Functional Groups: The introduction of the dimethylamino, fluoro, and methyl groups can be achieved through various substitution reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine, while the fluoro group can be introduced through electrophilic fluorination.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Dimethylamine, fluorine gas, and methyl iodide.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core and fluoro group.

    Quinoline N-oxide: Contains the quinoline core but differs in the functional groups attached.

    Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-9(2)6-7-11(16)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3

InChI Key

JIDTVVONLNRAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.